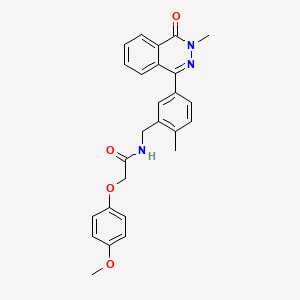

2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-17-8-9-18(25-22-6-4-5-7-23(22)26(31)29(2)28-25)14-19(17)15-27-24(30)16-33-21-12-10-20(32-3)11-13-21/h4-14H,15-16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIIURHEWSAGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)COC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-324407 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of WAY-324407.

Functionalization: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and acylation.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for WAY-324407 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

WAY-324407 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in WAY-324407, leading to different reduced forms.

Substitution: The aromatic rings in WAY-324407 can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used.

Scientific Research Applications

WAY-324407 has several scientific research applications:

Chemistry: It is used as a reference compound in the study of SYK inhibitors and their chemical properties.

Biology: WAY-324407 is employed in biological assays to investigate its effects on cellular processes and immune responses.

Medicine: The compound is explored for its potential therapeutic applications in treating allergic reactions and autoimmune diseases.

Mechanism of Action

WAY-324407 exerts its effects primarily through the inhibition of SYK (spleen tyrosine kinase). SYK is a key enzyme involved in the signaling pathways of immune cells. By inhibiting SYK, WAY-324407 can modulate immune responses, potentially reducing inflammation and allergic reactions. The compound interacts with the active site of SYK, preventing its activation and subsequent signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolidinedione/Thiazolidinone Cores

Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives ().

- Structural Differences: Core: Thiazolidinedione () vs. phthalazinone (target compound). Substituents: Methoxy groups in both, but the target compound lacks the α,β-unsaturated ketone of thiazolidinediones.

- Activity: Thiazolidinedione derivatives exhibit hypoglycemic effects via PPARγ activation in mice, while phthalazinones are associated with PARP inhibition .

- Synthesis : Both use potassium carbonate/DMF for nucleophilic substitution (e.g., chloroacetylation) .

Compounds with Fluorinated Aromatic Substituents

Example : 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(4-methoxyphenyl)acetamide ().

- Structural Differences: Core: Thioxothiazolidinone-indole hybrid vs. phthalazinone. Substituents: 4-Fluorobenzyl in vs. 3-methylphthalazinone in the target.

- Impact : Fluorine enhances metabolic stability; methoxy groups improve solubility.

Phenoxyacetamide Derivatives with Heterocyclic Moieties

Example : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ().

- Structural Differences: Substituents: Chloro-nitroaryl and sulfonyl groups vs. methoxyphenoxy and phthalazinone.

- Activity: Sulfonyl and nitro groups confer antimicrobial properties, whereas methoxyphenoxy may reduce toxicity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

Key Research Findings

- Synthetic Routes : The target compound likely employs carbodiimide-mediated coupling (as in ) or nucleophilic acetylation (as in ) for acetamide bond formation .

- Bioactivity Trends: Thiazolidinediones () show metabolic activity, while phthalazinones (target) may target DNA repair pathways. Fluorinated analogs () exhibit enhanced stability but lower solubility compared to methoxy-substituted compounds .

- Structure-Activity Relationships (SAR): Methoxy groups improve membrane permeability but may reduce binding affinity to hydrophobic pockets.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide is a complex organic molecule with potential biological activity. Its molecular formula is , and it has garnered attention due to its structural components that suggest various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Structure and Properties

The compound features a methoxyphenoxy group, a dihydrophthalazin moiety, and an acetamide functional group. These structural elements are known to influence the biological activity of compounds by interacting with various biological targets.

Antiviral Activity

Recent studies have indicated that related compounds within the benzyl-acetamide class exhibit significant antiviral properties, particularly as inhibitors of RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2. While specific data on the compound is limited, its structural analogs have shown promising results:

- Inhibition of RdRp : Compounds structurally similar to this compound have demonstrated effective inhibition of SARS-CoV-2 RdRp with IC50 values ranging from 1.11 µM to 7.50 µM . This suggests that the compound may possess similar antiviral properties.

Anticancer Activity

The potential anticancer activity of compounds containing the phthalazin moiety has also been explored. Phthalazine derivatives have been implicated in various cancer cell line studies where they exhibited:

- Cytotoxic Effects : Studies indicate that phthalazine derivatives can induce apoptosis in cancer cells, although specific data on this compound's efficacy remains to be fully elucidated.

The exact mechanism of action for this compound is not fully characterized; however, insights can be drawn from similar compounds:

- Inhibition of Viral Replication : By targeting viral polymerases, compounds in this class may prevent viral RNA synthesis.

- Induction of Apoptosis : The presence of certain functional groups may trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of structurally related compounds:

| Study | Compound | Activity | IC50/EC50 Values |

|---|---|---|---|

| 6d5 | RdRp Inhibition (SARS-CoV-2) | 1.11 ± 0.05 µM | |

| Analog | Cytotoxicity (Cancer Cell Lines) | Varies by cell type |

These findings highlight the potential applicability of this compound in antiviral and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Condensation of substituted benzyl amines with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Step 2 : Coupling of the resulting intermediate with a 4-methoxyphenoxy group via nucleophilic substitution. Solvents like DMF or ethanol are used, with temperature control (25–60°C) to prevent decomposition .

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated precursor) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃), acetamide (-NHCO-), and phthalazinyl proton environments. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (N-H stretch) validate the acetamide backbone .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) confirm molecular weight .

Q. What are the primary functional groups influencing this compound’s reactivity?

- Answer : The 4-methoxyphenoxy group enhances electron-donating capacity, while the 3-methyl-4-oxophthalazin-1-yl moiety contributes to π-π stacking in biological interactions. The acetamide linker facilitates hydrogen bonding with targets .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies optimal solvent (DMF vs. ethanol) and temperature (e.g., 45°C for 1.25 h in ).

- Energy Barriers : Calculations on intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione guide catalyst selection (e.g., K₂CO₃ vs. NaH) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR Studies : For example, replacing the 4-methoxyphenoxy group with a 4-chlorophenyl moiety (as in ) reduces antimicrobial activity but enhances anti-inflammatory effects.

- In Vitro Assays : Dose-response curves (IC₅₀ values) and binding affinity studies (e.g., SPR or ITC) clarify target specificity .

Q. How do structural variations in the phthalazinone core affect pharmacokinetic properties?

- Answer : Introducing a methyl group at the 3-position of the phthalazinyl ring (as in the target compound) improves metabolic stability compared to unsubstituted analogs. LogP calculations and hepatocyte clearance assays validate this .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Byproduct Mitigation : TLC/HPLC monitoring (e.g., hexane/EtOH 1:1 in ) detects impurities early.

- Process Control : Continuous-flow reactors improve reproducibility for steps requiring anhydrous conditions (e.g., amide bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.